molecular formula C8H12 B3193742 3-Octen-5-yne, (Z)- CAS No. 74744-34-6

3-Octen-5-yne, (Z)-

Cat. No.: B3193742
CAS No.: 74744-34-6
M. Wt: 108.18 g/mol
InChI Key: DEDXOXBKCFZRJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Octen-5-yne, (Z)- is an unsaturated hydrocarbon characterized by a conjugated enyne system (a double bond and a triple bond separated by a single bond) with a Z (cis) stereochemical configuration. Its IUPAC name is (Z)-3-octen-5-yne, and it belongs to the alkyne-alkene compound class. The molecular formula is C₈H₁₂, though derivatives such as 2,7-dimethyl-(Z)-3-octen-5-yne (C₁₀H₁₆) are more commonly studied due to their natural occurrence in plant essential oils .

Key properties include:

  • Molecular weight: 136.23 g/mol (for 2,7-dimethyl-(Z)-3-octen-5-yne) .
  • CAS Registry Number: 28935-76-4 (for 2,7-dimethyl-(Z)-3-octen-5-yne) .
  • Natural sources: Identified in Lomatium dissectum root oil and Isolona species (Annonaceae family) in Nigeria and Cameroon .

Properties

IUPAC Name

oct-3-en-5-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h5,7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDXOXBKCFZRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC#CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Octen-5-yne, (Z)- typically involves the use of alkyne and alkene precursors. One common method is the coupling of an alkyne with an alkene under specific conditions to form the enyne structure. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of 3-Octen-5-yne, (Z)- may involve large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Octen-5-yne, (Z)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, resulting in alkenes or alkanes.

    Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Halogenation reactions may use reagents such as bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Octen-5-yne, (Z)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Octen-5-yne, (Z)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of both double and triple bonds allows it to participate in various chemical reactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Stereoisomerism: (Z)- vs. (E)- Isomers

The (Z)- and (E)- isomers of 3-octen-5-yne derivatives differ in spatial arrangement, impacting their chemical reactivity and biological interactions. For example:

  • 2,7-Dimethyl-3-octen-5-yne (Z vs. E) :
    • (Z)-Isomer : Higher lipophilicity (XLogP3 = 3.6) due to cis configuration, favoring membrane permeability .
    • (E)-Isomer : Observed in Hyssopus officinalis essential oil at concentrations of 0.11–0.19% .
    • Thermodynamic stability : The (E)-isomer is generally more stable due to reduced steric hindrance .

Substituent Effects: Methyl vs. Tetramethyl Derivatives

Compound Molecular Formula Molecular Weight CAS Number Key Features
2,7-Dimethyl-(Z)-3-octen-5-yne C₁₀H₁₆ 136.23 28935-76-4 Natural occurrence in plants; XLogP3 = 3.6
2,2,7,7-Tetramethyl-3-octen-5-yne C₁₂H₂₀ 164.29 55682-74-1 Synthetic analog; higher hydrophobicity

The tetramethyl derivative exhibits increased steric bulk and hydrophobicity, making it less prevalent in biological systems but useful in synthetic chemistry for stabilizing reactive intermediates .

Functional Group Modifications

  • 2-Methyl-(3E)-octen-5-yne :
    • Found in Lomatium dissectum root oil .
    • Differs in methyl substitution position (C2 vs. C2 and C7 in dimethyl derivatives), altering volatility and spectral signatures (e.g., GC-MS retention time: 6.59 min) .

Natural Abundance and Ecological Roles

  • 2,7-Dimethyl-(Z)-3-octen-5-yne : Detected in Isolona species, suggesting a role in plant defense or pollinator attraction .
  • (E)-Isomer : Higher concentrations in Hyssopus officinalis correlate with seasonal variations, peaking at 0.19% in summer samples .

Physicochemical Properties

Property 2,7-Dimethyl-(Z)-3-octen-5-yne 2,2,7,7-Tetramethyl-3-octen-5-yne
Boiling Point (°C) ~180 (estimated) ~210 (estimated)
XLogP3 3.6 4.8 (predicted)
Rotatable Bonds 1 0

Q & A

Q. What interdisciplinary approaches can elucidate the biological or environmental interactions of (Z)-3-Octen-5-yne?

  • Methodological Answer : Partner with environmental chemists to assess biodegradation pathways via isotopic labeling. Collaborate with biologists to study toxicity using in vitro assays (e.g., Ames test). Integrate data using systems chemistry frameworks, ensuring alignment with ’s guidelines for cross-disciplinary analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Octen-5-yne, (Z)-
Reactant of Route 2
3-Octen-5-yne, (Z)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.